

T63 Gene Isoforms: An In-Depth Technical Guide to Their Specific Roles

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Introduction

The Tumor Protein 63 (**T63**), encoded by the TP63 gene, is a member of the p53 family of transcription factors, which also includes p53 and p73. Unlike the well-known tumor suppressor p53, which is frequently mutated in a wide range of cancers, TP63 mutations are rare in malignancies. Instead, TP63 plays a crucial and complex role in embryonic development, particularly in the formation of epithelial tissues and limbs. The functional diversity of **T63** is largely attributed to the expression of multiple protein isoforms with distinct and often opposing activities. This technical guide provides a comprehensive overview of the **T63** gene isoforms, their specific roles in cellular processes and disease, quantitative expression data, and detailed experimental protocols for their study.

T63 Gene Structure and Isoform Generation

The TP63 gene, located on chromosome 3q28, possesses a complex structure that gives rise to multiple protein isoforms through the use of two alternative promoters and alternative splicing of the C-terminus.^[1]

Alternative Promoter Usage:

- TAp63 isoforms: Transcription from the distal P1 promoter results in the full-length transactivating (TA) isoforms. These isoforms contain an N-terminal transactivation domain

that is homologous to that of p53, enabling them to activate target gene expression.

- Δ Np63 isoforms: An alternative, internal P2 promoter in intron 3 drives the expression of N-terminally truncated (Δ N) isoforms.^[1] These isoforms lack the canonical transactivation domain and can act as transcriptional repressors, often by competing with TAp63 or p53 for DNA binding sites.

Alternative Splicing:

Both TAp63 and Δ Np63 primary transcripts undergo alternative splicing at the 3' end, generating at least three major C-terminal variants: alpha (α), beta (β), and gamma (γ).^[1] The α -isoform is the longest and contains a sterile alpha motif (SAM) and a transactivation inhibitory domain (TID). The specific functions of the different C-terminal variants are an active area of research.

This combination of alternative promoter usage and splicing results in at least six major protein isoforms: TAp63 α , TAp63 β , TAp63 γ , Δ Np63 α , Δ Np63 β , and Δ Np63 γ .

Specific Roles of T63 Isoforms

The different **T63** isoforms have distinct and sometimes antagonistic roles in both normal physiology and disease.

TAp63 Isoforms: The Tumor Suppressor and Guardian of the Germline

The TAp63 isoforms are generally considered to be tumor-suppressive. They can induce apoptosis and cell cycle arrest, in part by transactivating p53 target genes. In response to DNA damage, TAp63 is activated to eliminate damaged oocytes in the female germline, thus acting as a "guardian of the germline."

Δ Np63 Isoforms: The Master Regulator of Epithelial Development and a Potential Oncogene

The Δ Np63 isoforms are essential for the development and maintenance of stratified epithelial tissues, including the skin, breast, and prostate. They are highly expressed in the basal, proliferative layers of these epithelia and are crucial for maintaining the stem cell population. In contrast to the tumor-suppressive role of TAp63, Δ Np63 isoforms, particularly Δ Np63 α , are

often overexpressed in squamous cell carcinomas and can act as oncogenes by promoting cell survival and proliferation.

Quantitative Data on T63 Isoform Expression

The relative expression levels of TAp63 and Δ Np63 isoforms are critical determinants of cellular fate and are often dysregulated in cancer. Below are tables summarizing quantitative data on **T63** isoform expression in various cancers.

Table 1: Relative mRNA Expression of TAp63 and Δ Np63 in Cervical Cancer Cell Lines

Cell Line	TAp63 mRNA Expression (Relative)	Δ Np63 mRNA Expression (Relative)	Δ N/TAp63 mRNA Ratio
ME-180	High	Low	Low
SiHa	Moderate	Moderate	Moderate
CaSki	Low	High	High
C33A	Very Low	High	Very High
HeLa	Low	High	High

Data adapted from studies using RT-qPCR to measure isoform-specific mRNA levels.^[2]

Table 2: Association of TP63 Isoform Expression with Clinical Outcomes in Bladder Cancer

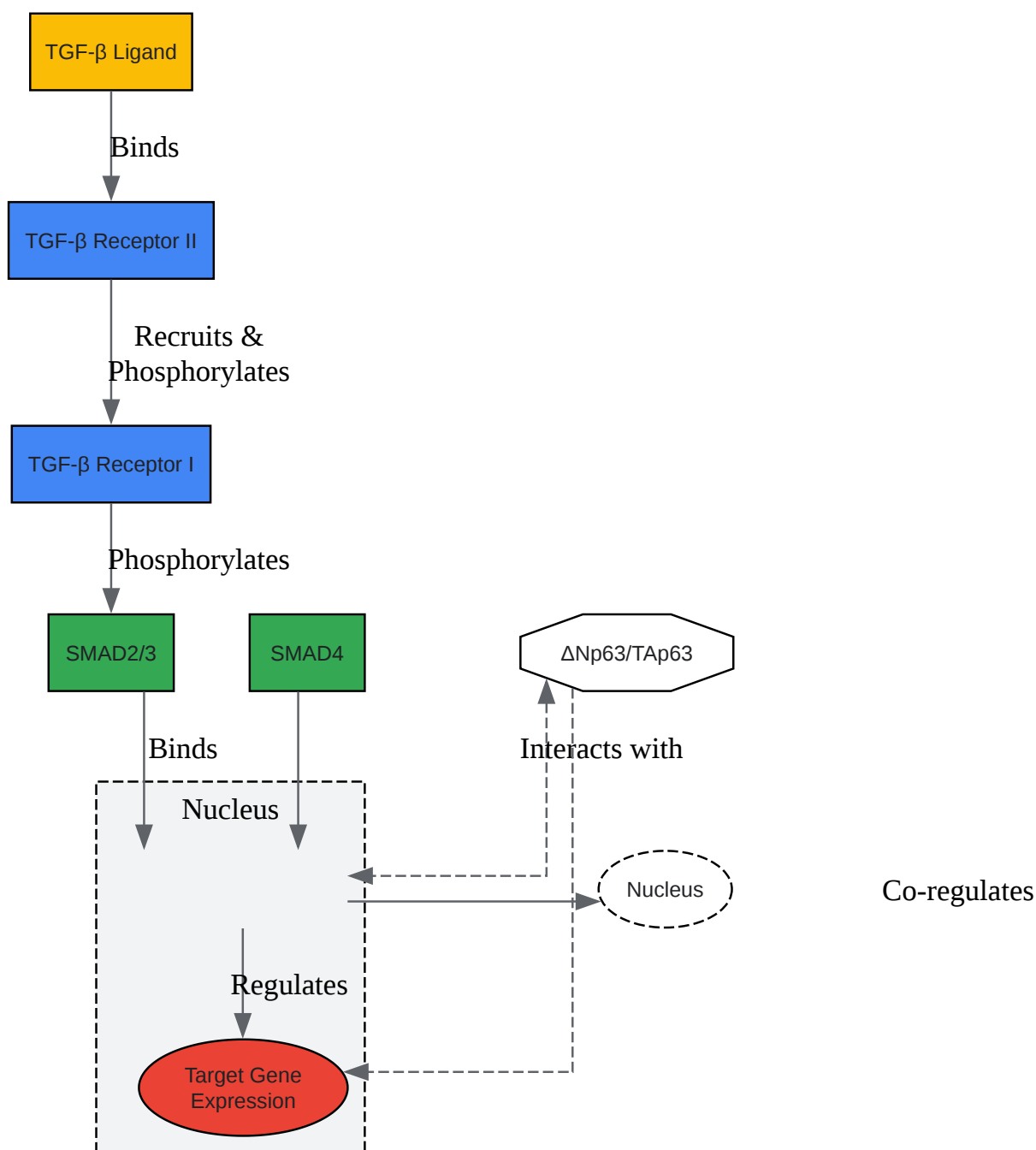
Isoform Group	Molecular Subtype	Hazard Ratio (HR)	95% Confidence Interval (CI)	p-value	Associated Clinical Outcome
Δ Np63	Luminal	0.89	0.80–0.99	0.034	Improved Survival
TAp63	Basal	2.35	1.64–3.37	< 0.0001	Reduced Survival

Data from a pan-cancer analysis of TCGA RNA-Seq data.[1][3]

Signaling Pathways Involving T63 Isoforms

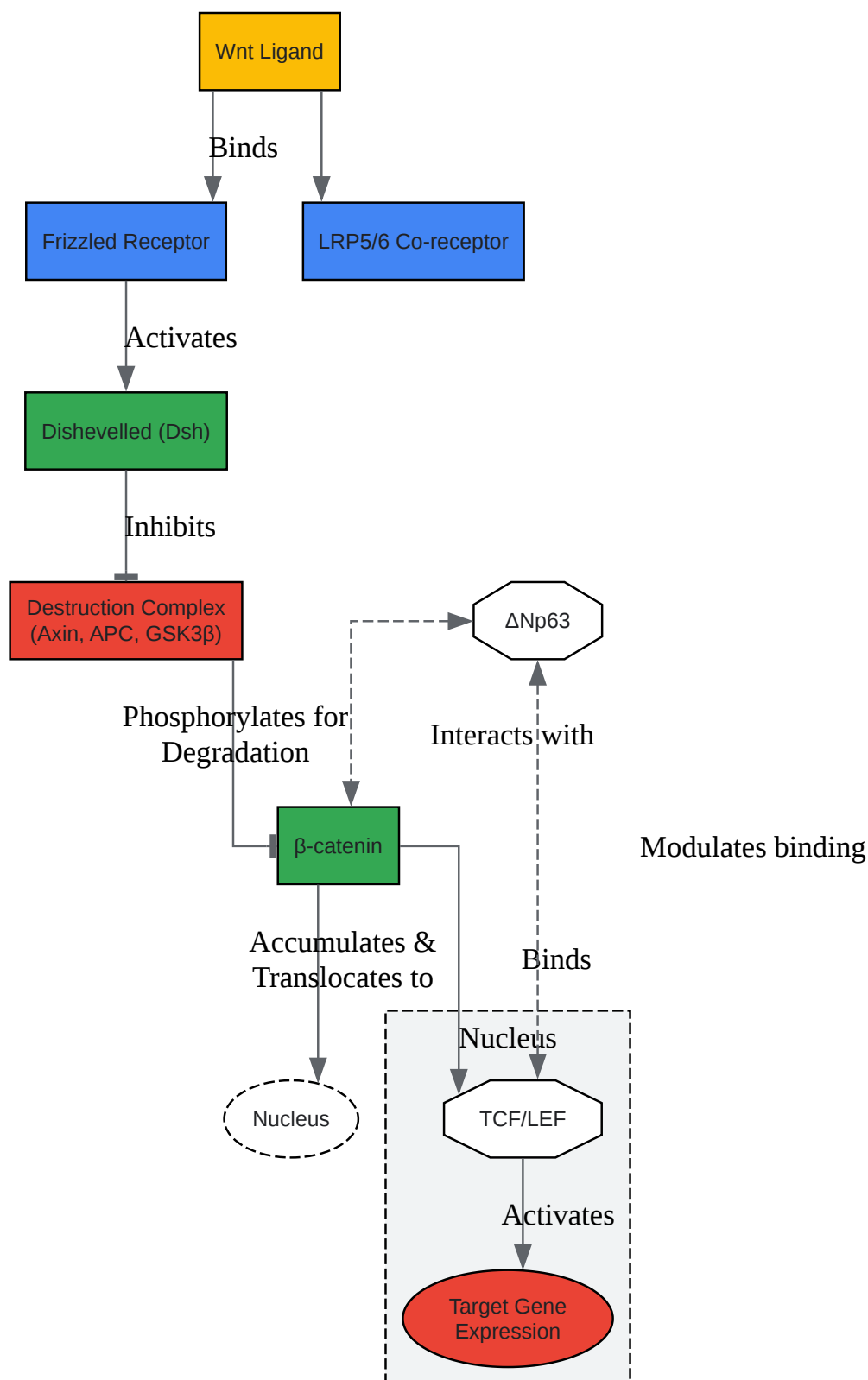
T63 isoforms are integral components of complex signaling networks that regulate cell fate.

Below are diagrams of key signaling pathways that interact with or are regulated by **T63**.



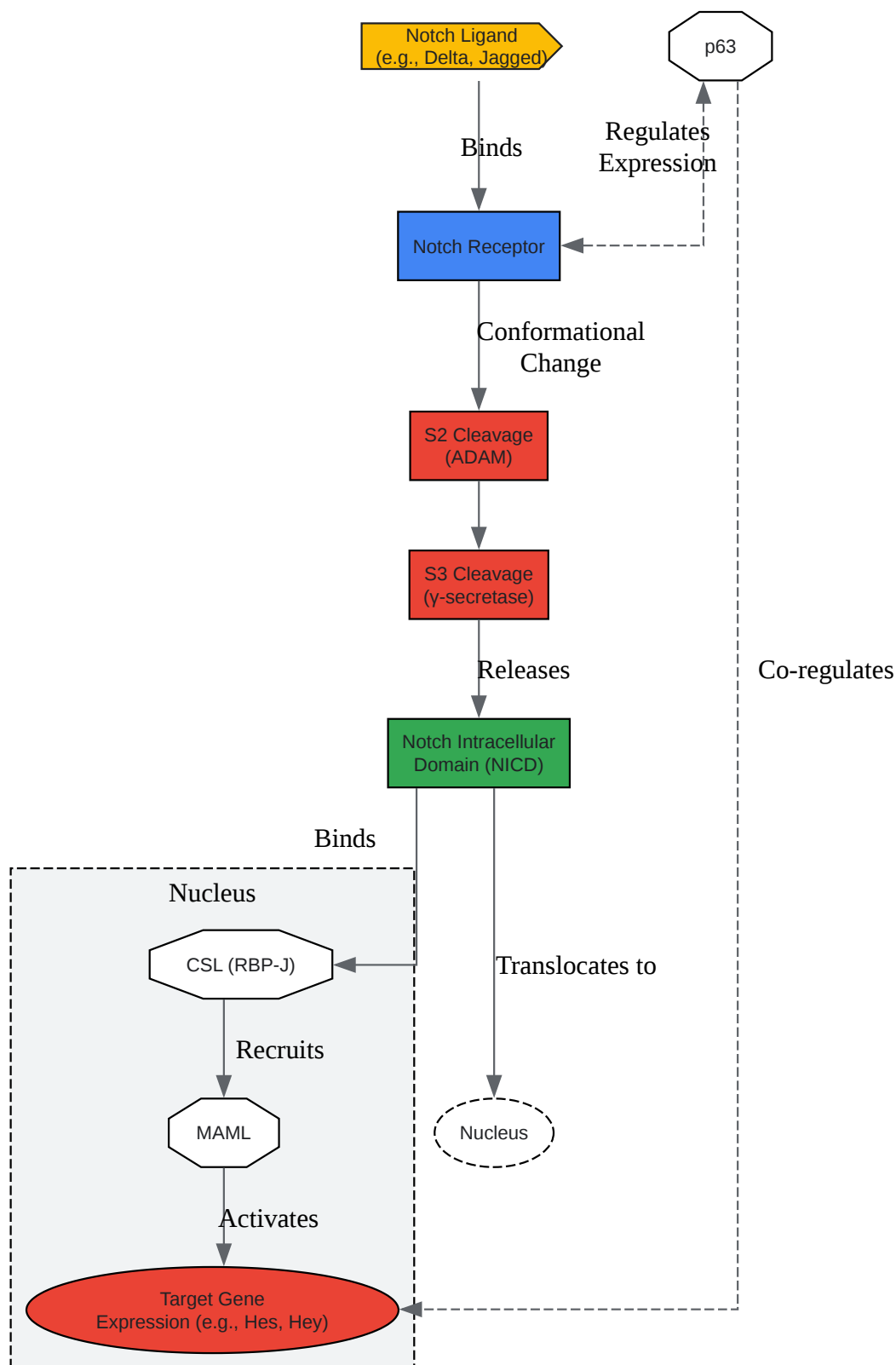
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Caption: TGF- β signaling pathway and its interaction with p63 isoforms.



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Caption: Canonical Wnt signaling pathway and its interaction with $\Delta Np63$.



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Caption: Notch signaling pathway and its regulation by p63.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study **T63** isoforms.

Isoform-Specific Quantitative Reverse Transcription PCR (RT-qPCR)

This protocol allows for the quantification of the mRNA expression levels of specific **T63** isoforms.



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Caption: Workflow for isoform-specific RT-qPCR.

Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green or TaqMan qPCR master mix
- Isoform-specific primers (see Table 3)
- qPCR instrument

Table 3: Example Primer Sequences for Human TP63 Isoform-Specific RT-qPCR

Isoform	Forward Primer (5' - 3')	Reverse Primer (5' - 3')
TAp63 (all)	AAGAGTCCTCAGGTCTGGA CC	GTGGAATACGTCCAGCTCAT C
ΔNp63 (all)	GAAGAACTTTGATGCTCGTC G	GTGGAATACGTCCAGCTCAT C
p63α	GAAAACAATGCCCAGACTCA	TGTCTTCAGGTGGTCTGTTG
p63β	ATTGTCCTGCAGTTCAAGGA	GGGTGATGGAGAGAGAGCA T
p63γ	CAGACTTGCCAGATCCTGA	GCTCCACAAGCTCATTCCTG

Note: Primer sequences should always be validated for specificity and efficiency.

Protocol:

- RNA Isolation: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the chosen RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
- qPCR:
 - Prepare the qPCR reaction mix containing qPCR master mix, isoform-specific forward and reverse primers (final concentration 200-500 nM), and cDNA template.
 - Perform qPCR using a standard thermal cycling program:
 - Initial denaturation: 95°C for 3 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds

- Annealing/Extension: 60°C for 1 minute
- Melt curve analysis (for SYBR Green)
- Data Analysis: Determine the cycle threshold (Ct) values for each sample. Normalize the expression of the target isoform to a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression using the $\Delta\Delta C_t$ method.

Western Blot Analysis of T63 Isoforms

This protocol is used to detect and semi-quantify the protein levels of different **T63** isoforms.



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Caption: Workflow for Western Blot analysis.

Materials:

- RIPA buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (see Table 4)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Table 4: Example Primary Antibodies for **T63** Isoform Detection

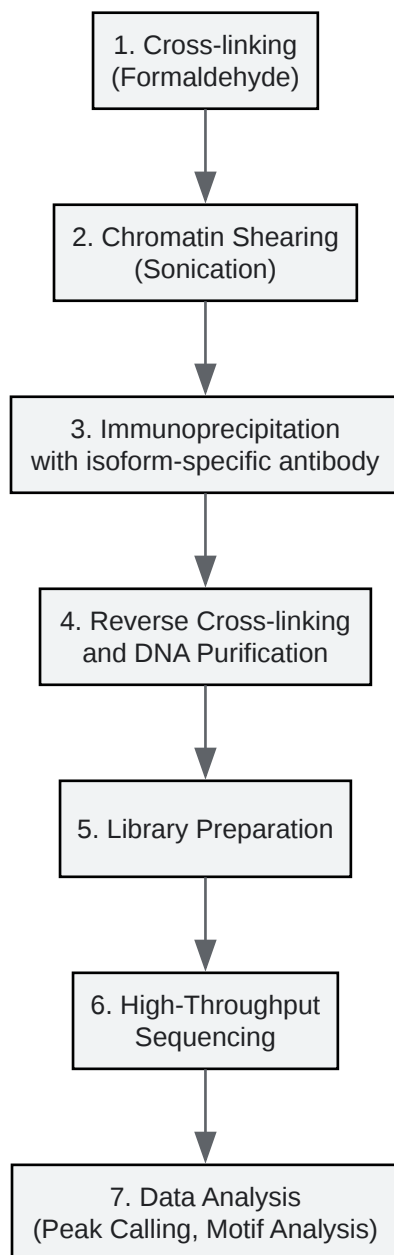
Antibody	Specificity	Supplier	Catalog Number
p63 (4A4)	Pan-p63 (recognizes all isoforms)	Santa Cruz Biotechnology	sc-8431
TAp63	TAp63 isoforms	BioLegend	618802
Δ Np63 (p40)	Δ Np63 isoforms	Abcam	ab175259

Protocol:

- Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 μ g of protein by boiling in Laemmli buffer. Separate proteins on an 8-10% SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.
- Image Analysis: Capture the signal using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β -actin, GAPDH).

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of specific **T63** isoforms.



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Caption: Workflow for ChIP-seq.

Materials:

- Formaldehyde

- Glycine
- Lysis buffers
- Sonicator
- Isoform-specific ChIP-grade antibodies (e.g., anti-TAp63, anti- Δ Np63)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Library preparation kit for sequencing

Protocol:

- Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
- Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp using sonication.
- Immunoprecipitation: Incubate the sheared chromatin with an isoform-specific **T63** antibody overnight. Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
- Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
- Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K, and then purify the DNA.

- **Library Preparation and Sequencing:** Prepare a DNA library from the purified ChIP DNA and sequence it using a high-throughput sequencing platform.
- **Data Analysis:** Align the sequencing reads to the reference genome. Perform peak calling to identify regions of enrichment. Perform motif analysis to identify the DNA binding motifs of the **T63** isoform.

Conclusion

The **T63** gene and its isoforms represent a complex and fascinating area of research with significant implications for developmental biology and cancer. The opposing roles of the TAp63 and Δ Np63 isoforms highlight the importance of maintaining a balanced expression of these transcription factors for normal cellular function. Dysregulation of this balance can contribute to the development and progression of various diseases, particularly squamous cell carcinomas. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the intricate functions of **T63** isoforms and to explore their potential as therapeutic targets and prognostic biomarkers. A deeper understanding of the molecular mechanisms governing **T63** isoform expression and activity will be crucial for the development of novel strategies for the diagnosis and treatment of **T63**-related pathologies.

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